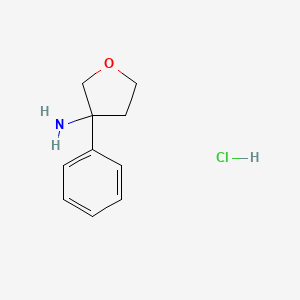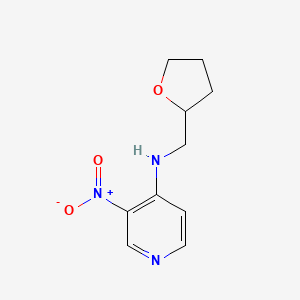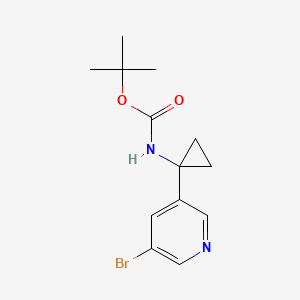
3-Phenyloxolan-3-amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related compounds involves various strategies. For instance, the synthesis of 3-phenyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine involves the formation of an asymmetric ligand with a high crystallographic symmetry, indicating a complex synthesis process that could be similar to the synthesis of 3-Phenyloxolan-3-amine hydrochloride . Another paper describes the Michael addition of a secondary amine to an α, β-unsaturated carbonyl compound, which could be a relevant method for synthesizing similar amines . Additionally, the synthesis of 3,4-dihydroquinoxalin-2-amine derivatives through a three-component condensation reaction suggests a versatile approach that might be applicable to the synthesis of 3-Phenyloxolan-3-amine hydrochloride .
Molecular Structure Analysis
X-ray crystallography is a common technique used to study the molecular structure of compounds. The novel 3-((2-chlorophenyl)(piperidin-1-yl)methyl)-4-hydroxy-1-phenylquinolin-2(1H)-one's structure was elucidated using this method, which could also be applied to determine the structure of 3-Phenyloxolan-3-amine hydrochloride . The study of molecular geometry and interactions, such as hydrogen bonding and π-π interactions, is crucial for understanding the stability and reactivity of the compound .
Chemical Reactions Analysis
The papers describe various chemical reactions involving amines. For example, the complexation of an amine ligand with ZnCl2 leads to a phase transition and changes in photoluminescence properties . The reaction of 5-methylene-1,3-dioxolan-2-ones with amines to form 2-oxazolidinones indicates that amines can participate in ring-forming reactions, which could be relevant for the reactivity of 3-Phenyloxolan-3-amine hydrochloride .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compounds in the papers are diverse. The fluorescent properties of the ligand and its ZnCl2 complex suggest that 3-Phenyloxolan-3-amine hydrochloride might also exhibit interesting optical properties . Theoretical calculations, such as density functional theory (DFT), are used to predict properties like hyperpolarizability and molecular electrostatic potential, which could be applied to 3-Phenyloxolan-3-amine hydrochloride to anticipate its behavior in various environments .
科学的研究の応用
Synthesis and Local Anesthetic Activity
3-Phenyloxolan-3-amine hydrochloride is used in the synthesis of local anesthetics. For example, it has been employed in the synthesis of 5-(α-Amino-ω-phenylalkyl)-2-methyl-1-benzoxolanes, which exhibit local anesthetic activities (Daukshas et al., 1995).
Solubility Studies
The compound's solubility is a significant aspect in pharmaceutical research. Studies have investigated the solubilities of polysubstituted 1,3-dioxolanes, like 3-Phenyloxolan-3-amine hydrochloride, in different conditions, essential for pharmaceutical formulations (Kramer & Flynn, 1972).
Antineoplastic Research
3-Phenyloxolan-3-amine hydrochloride plays a role in cancer research. It is used in the synthesis of compounds like 3,4-methylenedioxy-5,4'-dimethoxy-3'-amino-Z-stilbene, which have shown potential as antineoplastic agents (Pettit et al., 2003).
Polybenzoxazine Synthesis
This compound is used in the synthesis of polybenzoxazine, a material with diverse applications in materials science. It is explored as a building block for enhancing the reactivity of –OH bearing molecules towards benzoxazine ring formation (Trejo-Machin et al., 2017).
Prodrug Carrier Applications
In drug delivery systems, 3-Phenyloxolan-3-amine hydrochloride is examined for its utility as a macromolecular prodrug carrier. It has been used in the preparation and characterization of oxidized cellulose-phenylpropanolamine conjugates (Zhu, Kumar & Banker, 2001).
Surface Modification Applications
This compound is instrumental in the synthesis of materials like Polydimethylsiloxane, used for special surface modifications. Its derivatives have been studied for their properties and applications in modifying negatively charged surfaces (Novi et al., 2006).
Analytical Chemistry
In analytical chemistry, 3-Phenyloxolan-3-amine hydrochloride is used in methods like colorimetric determination in pharmaceutical products, demonstrating the compound's utility in analytical applications (Burke, Venturella & Senkowski, 1974).
Carcinogenicity Evaluation
It is also employed in evaluating carcinogenic agents in animal models. For example, studies have assessed the carcinogenicity of related compounds in rats (Higgins et al., 1968).
Supercritical Fluid Applications
The solubility of fluoxetine hydrochloride, a compound similar to 3-Phenyloxolan-3-amine hydrochloride, in supercritical carbon dioxide has been analyzed, important for pharmaceutical industry applications (Hezave et al., 2013).
Catalysis and Organic Synthesis
3-Phenyloxolan-3-amine hydrochloride is used in catalytic systems for organic synthesis, such as the carbonylation of amines. It is crucial for developing new synthetic methods in organic chemistry (Orito et al., 2006).
Safety and Hazards
特性
IUPAC Name |
3-phenyloxolan-3-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO.ClH/c11-10(6-7-12-8-10)9-4-2-1-3-5-9;/h1-5H,6-8,11H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGMSSTFGWVCMHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1(C2=CC=CC=C2)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N1-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2550346.png)


![N-(2,4-dimethylphenyl)-2-[1-[(4-fluorophenyl)methyl]indol-3-yl]sulfonylacetamide](/img/structure/B2550353.png)

![3-(4-{[4-(4-Methylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)pyrazine-2-carbonitrile](/img/structure/B2550356.png)
![1-(Diphenylmethyl)-3-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}urea](/img/structure/B2550359.png)
![5-((4-Chlorophenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2550360.png)




